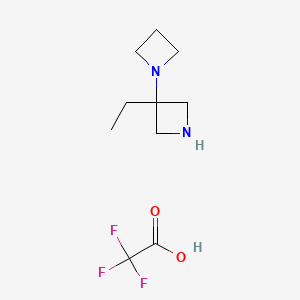

3'-Ethyl-1,3'-biazetidine,trifluoroaceticacid

Description

3'-Ethyl-1,3'-biazetidine, trifluoroacetic acid (CAS 2031260-96-3) is an azetidine-based compound with a molecular formula of C₉H₁₄F₃NO₄ and a molecular weight of 257.21 g/mol . Its structure comprises two azetidine rings (four-membered nitrogen-containing heterocycles) linked at the 1,3'-positions, with an ethyl substituent on one ring and a trifluoroacetic acid (TFA) moiety. The TFA group enhances acidity and solubility in polar solvents, making the compound valuable in pharmaceutical synthesis and material science .

Key properties include:

Properties

Molecular Formula |

C10H17F3N2O2 |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

3-(azetidin-1-yl)-3-ethylazetidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H16N2.C2HF3O2/c1-2-8(6-9-7-8)10-4-3-5-10;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7) |

InChI Key |

FECZCCTZVDJHPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid typically involves the reaction of biazetidine derivatives with trifluoroacetic acid. One common method involves the use of strong acid catalysts to facilitate the reaction between biazetidine and trifluoroacetic acid under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using hydrosilanes and other reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrosilanes and strong acids are often used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to facilitate various chemical transformations.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and other acid-catalyzed reactions. The biazetidine ring structure can interact with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) 1,3'-Biazetidine, Bis(trifluoroacetic Acid) (CAS 1909335-95-0)

- Molecular Formula : C₁₀H₁₂F₆N₂O₄

- Molecular Weight : 340.22 g/mol .

- Key Differences : Contains two TFA groups instead of one, and lacks the ethyl substituent. The dual TFA moieties increase acidity and hygroscopicity, impacting storage stability .

- Applications : Broad-spectrum building block for peptide mimetics and polymer coatings .

b) 3,3-Difluoro-1,3'-biazetidine; Bis(trifluoroacetic Acid) (CAS 2740874-32-0)

- Molecular Formula : C₁₀H₁₂F₈N₂O₄

- Molecular Weight : 376.21 g/mol .

- Key Differences : Fluorine atoms at the 3-positions of both azetidine rings enhance electronic effects, improving resistance to enzymatic degradation in drug candidates .

- Applications : Fluorinated analogs for CNS-targeting therapeutics .

c) Ethyl Trifluoroacetate (CAS 383-63-1)

Physicochemical Properties Comparison

a) 3'-Ethyl-1,3'-biazetidine, TFA

- Synthesis : Aza-Michael addition of ethyl-substituted azetidine precursors followed by TFA-mediated deprotection (e.g., Boc group removal) .

- Yield : ~60–75% after purification via preparative HPLC .

b) 1,3'-Biazetidine, Bis(TFA)

- Synthesis : Dual TFA introduction via anhydride coupling, as seen in peptide synthesis protocols .

- Yield : ~50–65% due to side reactions with bifunctional groups .

c) Ethyl Trifluoroacetate

- Synthesis: Esterification of TFA with ethanol under acidic conditions .

- Yield : >90% in industrial settings .

a) Pharmaceutical Development

- 3'-Ethyl-1,3'-biazetidine, TFA : Used in β-carboline derivatives for anti-leishmanial agents (IC₅₀ ~2.5 μM) .

- 1,3'-Biazetidine, Bis(TFA) : Demonstrated efficacy in FAAH (fatty acid amide hydrolase) inhibition (IC₅₀ ~10 nM) .

b) Material Science

- Fluorinated azetidines (e.g., 3,3-difluoro variant) improve thermal stability in polymers (decomposition >300°C) .

c) Agrochemistry

- Ethyl trifluoroacetate serves as a solvent in pesticide formulations due to low toxicity .

Biological Activity

3'-Ethyl-1,3'-biazetidine, trifluoroacetic acid is a compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C10H14F3N2O2

- Molecular Weight : 254.25 g/mol

- IUPAC Name : 3'-Ethyl-1,3'-biazetidine, trifluoroacetic acid

- InChI Key : FECZCCTZVDJHPD-UHFFFAOYSA-N

The biological activity of 3'-Ethyl-1,3'-biazetidine, trifluoroacetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoroacetic acid (TFA) component is known for its role in modifying protein structures and influencing enzyme activities through reversible acetylation and other post-translational modifications. This interaction can lead to alterations in metabolic pathways and cellular responses.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 3'-Ethyl-1,3'-biazetidine may possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Modulation : The compound has been observed to modulate enzyme activity, particularly in pathways related to metabolism and detoxification.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Modulation | Increased activity of metabolic enzymes |

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial activity of 3'-Ethyl-1,3'-biazetidine demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating a promising potential for development into an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of 3'-Ethyl-1,3'-biazetidine resulted in a dose-dependent increase in cell death. The IC50 value was calculated at approximately 20 µM after a 48-hour exposure period. This suggests that the compound may inhibit cancer cell proliferation through apoptotic pathways.

Research Findings

Recent investigations into the pharmacological profile of 3'-Ethyl-1,3'-biazetidine have highlighted its potential as a lead compound for drug development. The following findings are noteworthy:

- Toxicological Assessment : A study evaluating the toxicity profile indicated that at low concentrations (up to 100 mg/kg), the compound exhibited minimal adverse effects in animal models.

- Metabolic Pathway Interaction : Research has shown that the compound can influence key metabolic enzymes such as cytochrome P450 isoforms, which play critical roles in drug metabolism and detoxification processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.